Methyl 5-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 5-oxocyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . This compound is characterized by a cyclohexene ring with a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-oxocyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-oxocyclohex-3-ene-1-carboxylic acid.
Reduction: Methyl 5-hydroxycyclohex-3-ene-1-carboxylate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 5-oxocyclohex-3-ene-1-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the ketone and ester groups allows for various interactions with molecular targets, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Methyl 5-hydroxycyclohex-3-ene-1-carboxylate
- 5-oxocyclohex-3-ene-1-carboxylic acid
- Methyl 5-oxocyclohexane-1-carboxylate
Uniqueness: Methyl 5-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both a ketone and an ester group on a cyclohexene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 5-oxocyclohex-3-ene-1-carboxylate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.
This compound is characterized by the presence of a ketone and an ester functional group within a cyclohexene ring. This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Chemical Reactions
The compound undergoes several types of reactions:
- Oxidation : Converts to corresponding carboxylic acids or diketones.
- Reduction : The ketone group can be reduced to an alcohol.
- Substitution : The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents :
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
This compound acts primarily as a substrate or inhibitor in enzymatic reactions. Its reactivity is influenced by the ketone and ester groups, allowing it to interact with various molecular targets. This interaction can modulate enzymatic activity, influencing metabolic pathways and cellular functions.
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation in breast cancer models .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
Compound | Structure Features | Notable Activities |
---|---|---|
Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | Hydroxyl group instead of a ketone | Anticancer properties against various cell lines |
5-Oxocyclohex-3-ene-1-carboxylic acid | Lacks the methyl group | Exhibits moderate antibacterial activity |
Methyl 5-cyclopropanecarboxylate | Different ring structure | Antimicrobial properties against Gram-positive bacteria |
Case Studies
Research has highlighted the biological activities of compounds related to this compound:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds derived from similar structures exhibit potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.60 to 2.22 μM . This suggests that modifications to the cyclohexene core could enhance therapeutic efficacy.
- Antibacterial Activity : Compounds structurally similar to this compound have shown significant antibacterial effects against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
methyl 5-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIJBFSCOEJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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